molecular formula C11H14O4 B2664919 4-Ethoxy-3,5-dimethoxybenzaldehyde CAS No. 39075-25-7

4-Ethoxy-3,5-dimethoxybenzaldehyde

Cat. No. B2664919
CAS RN: 39075-25-7
M. Wt: 210.229
InChI Key: MIYBTGCYUACEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C11H14O4 . It is used in various chemical reactions and has a molecular weight of 210.23 .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3,5-dimethoxybenzaldehyde consists of an ethoxy group (C2H5O-) and two methoxy groups (CH3O-) attached to a benzaldehyde core . The InChI code for this compound is 1S/C11H14O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-7H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

4-Ethoxy-3,5-dimethoxybenzaldehyde is a solid or semi-solid or liquid at room temperature .

Scientific Research Applications

  • Chemistry and Material Science

    • 4-Ethoxy-3,5-dimethoxybenzaldehyde is often used as a synthetic building block .
    • It’s used in the synthesis of various organic compounds due to its structural properties .
  • Crystallography

    • 4-Ethoxy-3,5-dimethoxybenzaldehyde has been studied in the field of crystallography .
    • The crystal structures of four dimethoxybenzaldehyde (DMBz) isomers, including 3,5-DMBz, have been reported .
    • The methods of application involve X-ray diffraction techniques to determine the crystal structures .
    • The results show that all DMBz molecules in the crystal structures are nearly planar .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

properties

IUPAC Name

4-ethoxy-3,5-dimethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYBTGCYUACEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3,5-dimethoxybenzaldehyde

Synthesis routes and methods I

Procedure details

A mixture of syringaldehyde (50 g, 0.275 mol), ethyl iodide (85.8 g, 0.55 mol) and potassium carbonate (151.7 g, 1.09 mol) in DMF (60 ml) was stirred and heated at 60°-70° for 6 h. The mixture was cooled and evaporated in vacuo then treated with water and extracted with diethyl ether. The extracts were dried (Na2SO4) and evaporated to give the title compound (59 g) as a white solid, pure by tlc, and used without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85.8 g
Type
reactant
Reaction Step One
Quantity
151.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In 250 ml three necked flask, equipped with reflux condenser, mechanical stirrer, 18.2 g (100 mmol) of 3,5-dimethoxy-4-hydroxybenzaldehyde, 28 g (200 mmol) of dry K2CO3 and 100 ml of dry dimethylformamide are placed in argon condition. The mixture is stirred for 20 min in argon condition, then 42 g (21.7 ml, 270 mmol) of ethyliodide is added. The mixture is refluxed in argon condition with stirring for 20 h at 70÷100° C., and concentrated in vacuum at 50÷80° C. to dryness. Then 200 ml of water is added to the residue and the mixture is extracted with (4×100 ml) of methylene chloride. The combined organic fraction is washed with 7% NaOH solution, dried over magnesium sulfate, filtered off, concentrated in vacuum at 50÷80° C. The residue (20 g of oil) is used on the next step without further purification.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
21.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Citations

For This Compound
8
Citations
F Benington, RD Morin… - Journal of the American …, 1954 - ACS Publications
Some of the physiological properties of both 4-hydroxy-3, 5-dimethoxy-/3-phenethylamine (I) and 4-ethoxy-3, 5-dimethoxy-/3-phenethylamine(II) have been reported by Noteboom4; …
Number of citations: 17 pubs.acs.org
WE Bachmann, MP Cava… - Journal of the American …, 1954 - ACS Publications
Notes National Institutes of Health, Public Health Serv- change has been effected by chlorination of an am- lated either directl Page 1 5554 Notes Vol. In preliminary experiments it was …
Number of citations: 64 pubs.acs.org
VL Turner - 1974 - Citeseer
This work was done in an attempt to determine some of the characteristics of the action of Polyporus anceps, a white rot fungus, in its attack on the lignin component of wood. Simple …
Number of citations: 3 citeseerx.ist.psu.edu
NA Veksler, LS Smirnova, KA Abduazimov - Chemistry of Natural …, 1977 - Springer
The dioxane lignins of the cottonplant of various vegetation periods have been studied, and it has been shown that the lignin changes in the course of the development of the plant: the …
Number of citations: 3 link.springer.com
S Kawai - 1990 - repository.kulib.kyoto-u.ac.jp
Lignin occurs in cell walls 6f true vascular plants, ferns, and club mosses but dose not in those of mosses, algae, and microorganisms (Kawamura & Higuchi, 1964; Higuchi, 1985a). …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
S Kawai - TIC, 1984 - core.ac.uk
Lignin occurs in cell walls 6f true vascular plants, ferns, and club mosses but dose not in those of mosses, algae, and microorganisms (Kawamura & Higuchi, 1964; Higuchi, 1985a). …
Number of citations: 2 core.ac.uk
J Wouters, FJ Luque, GU Barretta, F Balzano… - Journal of the …, 2002 - pubs.rsc.org
The structures of (±)-dihydrothiazolyl hydrazones 3a,b have been fully characterized by combining crystallography, NMR measurements in solution, and computational methods. The …
Number of citations: 4 pubs.rsc.org
F Brienza, K Van Aelst, K Thielemans, BF Sels… - Green …, 2021 - pubs.rsc.org
Sodium dithionite is utilized as a reducing agent in the organosolv fractionation of lignocellulose to concomitantly produce cellulosic pulp and promote the reductive conversion of lignin …
Number of citations: 12 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.